2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, hydroxy, and nitrophenyl groups
Preparation Methods
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2-bromo-4-methoxyphenol and 2-hydroxy-3-nitrobenzaldehyde. The synthetic route generally involves the following steps:
Formation of the hydrazone: The reaction between 2-hydroxy-3-nitrobenzaldehyde and hydrazine hydrate forms the corresponding hydrazone.
Etherification: The hydrazone is then reacted with 2-bromo-4-methoxyphenol under basic conditions to form the final product.
Chemical Reactions Analysis
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: Its applications in industry are limited but may include use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
DNA interaction: It may bind to DNA, affecting gene expression and cellular functions.
Reactive oxygen species (ROS) generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-bromo-4-methoxyphenol: A simpler compound with similar functional groups but lacking the hydrazone and nitrophenyl components.
2-hydroxy-3-nitrobenzaldehyde: Another related compound that serves as a precursor in the synthesis of the target compound.
Hydrazones: A class of compounds with similar hydrazone linkages but different substituents.
The uniqueness of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H14BrN3O6 |
---|---|
Molecular Weight |
424.20 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O6/c1-25-11-5-6-14(12(17)7-11)26-9-15(21)19-18-8-10-3-2-4-13(16(10)22)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
InChI Key |
PTIMFUOQRKCRFS-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.